molecular formula C10H18ClN3O3S B1447482 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1820734-50-6

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

Cat. No.: B1447482
CAS No.: 1820734-50-6
M. Wt: 295.79 g/mol
InChI Key: XSOYBDAIHYQMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN3O3S and a molecular weight of 295.78 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 3,5-dimethylisoxazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride typically involves organic synthetic chemistry techniques. The general synthetic route includes the following steps :

    Formation of the isoxazole ring: The 3,5-dimethylisoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The isoxazole ring is then sulfonylated using sulfonyl chloride reagents under controlled conditions.

    Piperidine ring formation: The piperidine ring is introduced through nucleophilic substitution reactions.

    Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. It may also interfere with cellular processes such as DNA damage repair, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride can be compared with other similar compounds, such as :

    1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound lacks the amine group present in the hydrochloride salt form, resulting in different chemical properties and reactivity.

    1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-carboxylic acid: This compound contains a carboxylic acid group instead of an amine group, leading to different applications and reactivity.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYBDAIHYQMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 2
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 5
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.